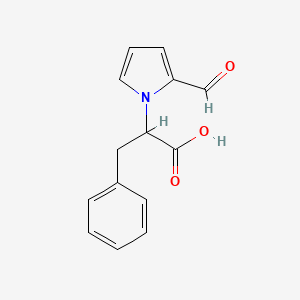

2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid

Description

2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is a heterocyclic compound featuring a pyrrole ring substituted with a formyl group, a phenyl group attached to a propanoic acid backbone, and a propanoic acid moiety. Its molecular formula is C₁₄H₁₃NO₃ (calculated based on structural analogs). The formyl group on the pyrrole ring enhances electrophilic reactivity, while the phenyl group contributes to hydrophobicity.

Properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAYKRMTIYRFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224935-45-8 | |

| Record name | 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-formylpyrrole with phenylpropanoic acid derivatives under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitro compounds.

Major Products Formed

Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-3-phenylpropanoic acid.

Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring can also interact with biological membranes, affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanoic acid derivatives and pyrrole-containing analogs (Table 1).

Table 1: Comparison of Structural and Physicochemical Properties

Key Structural Differences

- Pyrrole vs. Phenyl Substitution: Unlike Imp.

- Substituent Effects: The methyl group in 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid increases lipophilicity (logP) compared to the target compound’s phenyl group, which provides bulkier hydrophobic interactions .

- Functional Group Reactivity: The formyl group on the pyrrole in the target compound contrasts with the hydroxy group in (2RS)-3-hydroxy-2-phenylpropanoic acid, making the former more reactive in nucleophilic additions .

Physicochemical Properties

- Hydrophobicity: The phenyl group in the target compound elevates its hydrophobicity (predicted logP ~2.5) compared to 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid (logP ~1.2) . This impacts solubility and membrane permeability.

- Molecular Weight : The target compound’s higher molecular weight (251.26 g/mol) may limit bioavailability compared to simpler analogs like Imp. K (178.18 g/mol) .

Biological Activity

2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, also known as (S)-2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, is an organic compound notable for its unique structural features, including a pyrrole ring and a phenylpropanoic acid backbone. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The molecular formula of this compound is with a molecular weight of approximately 243.26 g/mol. Its structure includes both a formyl group and a phenylpropanoic acid moiety, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.26 g/mol |

| CAS Number | 145041-24-3 |

The biological activity of this compound is attributed to several mechanisms:

1. Antimicrobial Activity:

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of phenylpropanoic acid have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

2. Antioxidant Properties:

Pyrrole derivatives, including this compound, are known for their antioxidant capabilities, which could play a role in protecting cells from oxidative stress .

3. Antitumor Potential:

Some studies suggest that pyrrole-based compounds can exhibit antiproliferative effects on cancer cells, indicating potential applications in cancer therapy .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against bacteria and fungi, potentially useful in developing new antibiotics. |

| Antioxidant | Protects cells from oxidative damage, contributing to overall cellular health. |

| Antitumor | Shows promise in inhibiting cancer cell proliferation, warranting further investigation. |

Case Study 1: Antimicrobial Efficacy

A study conducted on related phenylpropanoic acid derivatives demonstrated significant antimicrobial activity against common pathogens. The results indicated that modifications on the pyrrole ring could enhance the efficacy against specific bacterial strains .

Case Study 2: Antioxidant Activity

Research into the antioxidant properties of pyrrole derivatives revealed that these compounds can scavenge free radicals effectively. This suggests their potential use in formulations aimed at reducing oxidative stress-related diseases .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid?

Methodological Answer : A two-step approach is commonly employed:

Pyrrole Functionalization : Introduce the formyl group to the pyrrole ring via Vilsmeier-Haack formylation (using POCl₃ and DMF) or via palladium-catalyzed cross-coupling for regioselective modification .

Propanoic Acid Assembly : Couple the formylated pyrrole to 3-phenylpropanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.

Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via -NMR (e.g., formyl proton resonance at δ 9.8–10.2 ppm) .

Q. How can the purity of this compound be assessed?

Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) and compare retention times against certified reference standards (e.g., pharmacopeial impurities in ). Quantify impurities ≥0.1% using UV detection at 254 nm .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer :

- -/-NMR : Identify the formyl group (: δ ~10 ppm; : δ ~190 ppm) and phenylpropanoic acid backbone (: carboxylate at δ ~170 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (formyl: ~1680 cm⁻¹; carboxylic acid: ~1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₄H₁₃NO₃: calc. 243.0895, observed 243.0898) .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer : Conduct accelerated stability studies :

- Prepare buffered solutions (pH 1–10) and store samples at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC every 7 days. Use Arrhenius kinetics to predict shelf life.

Key Finding : The compound is prone to hydrolysis at pH >8; store in airtight containers with desiccants (per safety guidelines in ) .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer :

- Structural Validation : Reconfirm batch purity (HPLC, NMR) to rule out impurity-driven artifacts .

- Assay Standardization : Compare activity across consistent models (e.g., tyrosine phosphatase inhibition assays in vs. cytotoxicity assays).

- SAR Analysis : Modify substituents (e.g., replace formyl with acetyl or fluorophenyl groups) to isolate pharmacophoric motifs .

Q. What advanced analytical methods are suitable for studying its interaction with biomacromolecules?

Methodological Answer :

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer :

Core Modifications : Synthesize analogs with variations at the formyl (e.g., methyl ester), pyrrole (e.g., halogenation), or phenylpropanoic acid (e.g., fluorination) positions .

Biological Testing : Screen analogs for enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) in parallel.

QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity trends .

Methodological Challenges & Solutions

Q. How to address low yields in the formylation step?

Methodological Answer :

Q. What precautions are necessary for safe handling?

Methodological Answer :

- Exposure Control : Use fume hoods (, Section 8) and wear nitrile gloves (≥0.11 mm thickness) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.